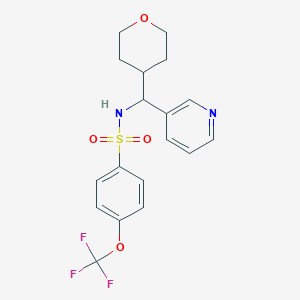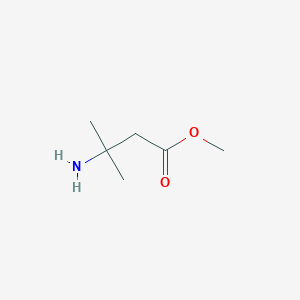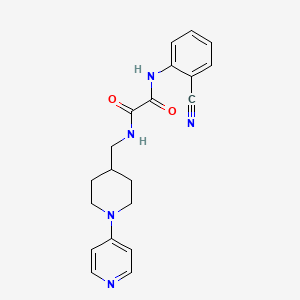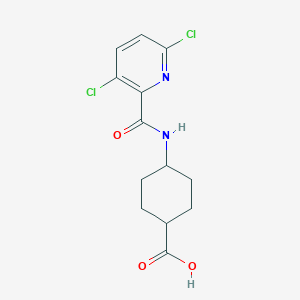
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of derivatives related to celecoxib, including compounds with structures somewhat analogous to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlight the chemical versatility and potential therapeutic applications of such compounds (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
- Research into N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity demonstrates the compound's significant effect against various Gram-positive and Gram-negative bacteria. This underscores its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022).
Anticancer Potential
- Novel N-(guanidinyl)benzenesulfonamides, bearing resemblance in structural functionality to the compound , have been evaluated for their anticancer activity, particularly against breast cancer cell lines. This points to the broader applicability of benzenesulfonamide derivatives in oncological research (M. Ghorab et al., 2014).
Chemical Properties and Applications
- Investigations into the molecular and supramolecular structures of related sulfonamide derivatives have provided insights into their ligand properties for metal coordination, which could inform the development of new materials or catalytic systems (Danielle L Jacobs et al., 2013).
Catalysis and Synthetic Applications
- The use of related benzenesulfonamide compounds in catalytic processes, such as transfer hydrogenation, underscores their utility in synthetic chemistry, potentially facilitating the development of more efficient synthetic pathways for various organic compounds (A. Ruff et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . This family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The compound specifically targets Lys, Tyr, or His residues in the BIR3 domain of the IAP family .
Mode of Action
The compound acts as a covalent inhibitor . It uses aryl-fluorosulfates to design water- and plasma-stable agents that covalently bind to the target residues in the BIR3 domain of the IAP family . This binding results in the inhibition of the IAP proteins, thereby promoting apoptosis.
Biochemical Pathways
The compound affects the apoptotic pathways by inhibiting the IAP proteins . The IAP proteins normally inhibit apoptosis by binding to and inhibiting caspases, the enzymes that carry out apoptosis. By inhibiting the IAP proteins, the compound allows apoptosis to proceed, which can lead to the death of cancer cells.
Pharmacokinetics
The compound has been found to be long-lived and orally bioavailable . This means that it can be taken orally and has a long half-life in the body, allowing it to exert its effects over a prolonged period. These properties make it a promising candidate for the design of pharmacological probes or even therapeutics .
Result of Action
The result of the compound’s action is the promotion of apoptosis . By inhibiting the IAP proteins, the compound allows apoptosis to proceed. This can lead to the death of cancer cells, making the compound a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-15-3-5-16(6-4-15)28(24,25)23-17(13-7-10-26-11-8-13)14-2-1-9-22-12-14/h1-6,9,12-13,17,23H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGJNKWPBKUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)



![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)


![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)


![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)